5-Chrysenemethanol, 7-fluoro-
Description
5-Chrysenemethanol, 7-fluoro- is a polycyclic aromatic hydrocarbon derivative featuring a fluorine atom at the 7-position and a hydroxymethyl group at the 5-position of the chrysene backbone. Fluorination at specific positions is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.
Properties
CAS No. |
80257-14-3 |
|---|---|
Molecular Formula |
C19H13FO |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(7-fluorochrysen-5-yl)methanol |
InChI |
InChI=1S/C19H13FO/c20-18-7-3-6-15-16-9-8-12-4-1-2-5-14(12)19(16)13(11-21)10-17(15)18/h1-10,21H,11H2 |
InChI Key |
XTCGUSLLQRJJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=C3C=CC=C4F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenemethanol, 7-fluoro- can be achieved through various organic synthesis techniques. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Chrysenemethanol, 7-fluoro- typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Chrysenemethanol, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: 5-Chrysenemethanol, 7-fluoro- is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials with unique electronic properties .
Biology and Medicine: In biological research, this compound is utilized in the design of fluorescent probes and imaging agents due to its aromatic structure and the presence of the fluorine atom, which can enhance fluorescence properties .
Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance and durability .
Mechanism of Action
The mechanism by which 5-Chrysenemethanol, 7-fluoro- exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the aromatic structure allows for π-π interactions with target molecules . These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Table 1. Comparison of Fluorinated Compounds
Table 2. log P Values for Fluoro-Mercaptohydroxyquinolines ()
| Compound | Fluorine Position | log P (Chloroform) | log P (Tetrachloromethane) |
|---|---|---|---|
| 5-Fluoro (1) | 5 | 1.2 | 1.5 |
| 7-Fluoro (6) | 7 | 1.8 | 2.1 |
Biological Activity
5-Chrysenemethanol, 7-fluoro- is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Chrysenemethanol, 7-fluoro- is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C21H22F3N3O4 |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
| InChI Key | KNLARSZRTBDTIA-BMIGLBTASA-N |
The biological activity of 5-Chrysenemethanol, 7-fluoro- primarily involves its interaction with bacterial enzymes critical for DNA replication and repair:
- Inhibition of DNA Gyrase and Topoisomerase IV : The compound binds to the A and B subunits of DNA gyrase and the ParC and ParE subunits of topoisomerase IV. This binding prevents the supercoiling and relaxation of bacterial DNA, leading to inhibited bacterial growth and replication.
Antibacterial Properties
Research indicates that 5-Chrysenemethanol, 7-fluoro- exhibits significant antibacterial activity against various bacterial strains. Its effectiveness can be compared to other quinolone antibiotics such as moxifloxacin and ciprofloxacin.
- Efficacy Against Gram-negative and Gram-positive Bacteria : Studies have shown that this compound displays broad-spectrum antibacterial activity, making it a candidate for further development in treating infections caused by resistant strains.
Case Studies
- Study on Efficacy Against Resistant Strains : A recent study evaluated the activity of 5-Chrysenemethanol, 7-fluoro- against multi-drug resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups.
- Comparative Analysis with Moxifloxacin : In a head-to-head study with moxifloxacin, 5-Chrysenemethanol, 7-fluoro- demonstrated comparable or enhanced efficacy against certain bacterial strains. This suggests potential advantages in terms of reduced side effects or improved pharmacokinetics.
Q & A
Q. What synthetic routes are recommended for 5-Chrysenemethanol, 7-fluoro-?
The synthesis typically involves multi-step organic reactions, such as fluorination of chrysene derivatives followed by methanol functionalization. A common approach involves:
- Fluorination : Using sodium 2-chloro-2,2-difluoroacetate or similar fluorinating agents under basic conditions (e.g., cesium carbonate in DMF) .
- Methanol Introduction : Hydroxymethylation via aldol condensation or Grignard reactions, as seen in structurally similar compounds like [5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-yl]methanol .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures or preparative HPLC using methanol-acetonitrile-buffer systems (e.g., 60:40 methanol-acetonitrile mixed with pH 7.5 buffer) .
Q. How can spectroscopic methods characterize 5-Chrysenemethanol, 7-fluoro-?
A combination of techniques is essential:
- NMR : and NMR to confirm fluorination and methanol group positioning.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., using ESI-TOF).
- X-ray Diffraction : For crystal structure determination, as demonstrated in (E)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one studies (Bruker SMART APEX CCD instrument, λ = 0.709 nm) .
- HPLC : Purity assessment using methanol-acetonitrile gradients .
Advanced Research Questions
Q. How can fluorination efficiency be optimized during synthesis?
Key strategies include:
- Catalyst Screening : Testing cesium carbonate vs. other bases to enhance reaction kinetics .
- Solvent Effects : Using polar aprotic solvents like DMF or acetonitrile to stabilize intermediates.
- Temperature Control : Gradual heating (e.g., 60–100°C) to minimize side reactions, as seen in difluoromethylation protocols .
- Monitoring Gas Evolution : Employing an oil bubbler to track CO release during fluorination, ensuring reaction completion .
Q. What methodologies resolve contradictions in reported biological activity data?
To address discrepancies:
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., cancer vs. normal cells) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variable in vivo results .
- Epistatic Studies : Investigate synergistic/antagonistic effects with known inhibitors (e.g., kinase inhibitors in anticancer assays) .
- Data Reproduibility : Cross-validate findings in independent labs using standardized protocols, as emphasized in EFSA literature reviews .
Q. How can radiolabeling (e.g., ) be applied to study this compound’s pharmacokinetics?
- Precursor Design : Synthesize a tosyl or mesyl leaving group at the methanol site for nucleophilic substitution (analogous to [18F]5 synthesis using TBAF·3HO in DMF at 100°C) .
- Purification : Use semi-preparative HPLC with radiometric detection to isolate the labeled compound .
- Biodistribution Studies : Employ PET imaging in model organisms to track tissue uptake and clearance .
Safety and Hazard Mitigation
Q. What safety protocols are critical when handling 5-Chrysenemethanol, 7-fluoro-?
- Hazard Analysis : Conduct a pre-experiment risk assessment focusing on flammability (methanol content) and fluorinated byproduct toxicity .
- Ventilation : Use fume hoods during synthesis to manage volatile solvents (e.g., DMF, acetonitrile) .
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated intermediates) for professional treatment .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
Data Analysis and Reporting
Q. How should researchers address crystallographic data inconsistencies?
- Data Collection : Ensure high-resolution (<0.15 Å) X-ray diffraction using advanced instruments (e.g., Bruker SMART APEX CCD) .
- Refinement : Apply SHELXL for structure refinement, cross-checking thermal parameters and occupancy ratios.
- Validation : Use PLATON or similar software to verify symmetry and hydrogen bonding patterns .
Q. What statistical approaches validate bioactivity findings?
- Multivariate Analysis : Apply PCA or cluster analysis to distinguish compound-specific effects from noise in high-throughput screens .
- Error Propagation Models : Quantify uncertainty in dose-response curves using Bayesian statistics .
- Meta-Analysis : Aggregate data from EFSA-style systematic reviews to identify consensus or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
